molecular formula C12H17NO3 B8302876 Methyl 2-ethoxy-3-(4-aminophenyl)propionate

Methyl 2-ethoxy-3-(4-aminophenyl)propionate

Cat. No.: B8302876
M. Wt: 223.27 g/mol
InChI Key: LRYMWBCMNVMSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethoxy-3-(4-aminophenyl)propionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an ethoxy group, and an aminophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-3-(4-aminophenyl)propionate can be achieved through several synthetic routes. One common method involves the esterification of 2-ethoxy-3-(4-aminophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-aminophenyl is coupled with an ethoxy-substituted propanoate ester in the presence of a palladium catalyst and a base . This method provides a high yield of the desired ester under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-3-(4-aminophenyl)propionate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium alkoxides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkoxy-substituted esters.

Scientific Research Applications

Methyl 2-ethoxy-3-(4-aminophenyl)propionate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-3-(4-aminophenyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-aminophenyl)propanoate
  • Methyl 3-(4-aminophenoxy)propanoate
  • Ethyl 3-(4-methoxyphenyl)propanoate

Uniqueness

Methyl 2-ethoxy-3-(4-aminophenyl)propionate is unique due to the presence of both an ethoxy group and an aminophenyl group, which confer distinct chemical and biological properties. The ethoxy group enhances its solubility in organic solvents, while the aminophenyl group provides sites for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 3-(4-aminophenyl)-2-ethoxypropanoate

InChI

InChI=1S/C12H17NO3/c1-3-16-11(12(14)15-2)8-9-4-6-10(13)7-5-9/h4-7,11H,3,8,13H2,1-2H3

InChI Key

LRYMWBCMNVMSMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-nitro2-ethoxycinnamate (10 g, 1 eq, 37.7 mmol) obtained in step (i) of preparation 1, was treated with activated magnesium turnings (18 g, 20 eq, 754 mmol) in dry methanol (400 ml). The reaction mixture was refluxed for 2-3 h, and allowed to stir at room temperature for 16 h. The reaction mixture was diluted with ethyl acetate and quenched with cold aqueous ammonium chloride. The organic layer was washed with water and brine. The residue was chromatographed using ethyl acetate and hexane to afford the title compound as liquid (6 g, yield 72%).
Name
Ethyl 4-nitro2-ethoxycinnamate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

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